{3-[(Dimethylamino)sulfonyl]-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxalin-5-yl}acetic acid
Description
Chemical Taxonomy and Nomenclature
{3-[(Dimethylamino)sulfonyl]-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxalin-5-yl}acetic acid belongs to the extensive family of pyridoquinoxaline derivatives, which are characterized by their fused heterocyclic ring systems containing multiple nitrogen atoms. The compound's systematic nomenclature reflects its complex structural architecture, incorporating several distinct chemical moieties that contribute to its overall molecular properties. According to chemical databases, this compound is officially registered under the Chemical Abstracts Service number 1101836-50-3, establishing its unique identity within the chemical literature.
The molecular formula C16H21N3O5S indicates the presence of sixteen carbon atoms, twenty-one hydrogen atoms, three nitrogen atoms, five oxygen atoms, and one sulfur atom, resulting in a molecular weight of 367.420 daltons. The International Union of Pure and Applied Chemistry name for this compound precisely describes its structural features: [3-(Dimethylsulfamoyl)-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxalin-5-yl]acetic acid. This nomenclature system clearly delineates the various functional groups and their positions within the molecular framework.
Table 1: Molecular Properties of {3-[(Dimethylamino)sulfonyl]-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxalin-5-yl}acetic acid
| Property | Value |
|---|---|
| Molecular Formula | C16H21N3O5S |
| Molecular Weight | 367.420 g/mol |
| Monoisotopic Mass | 367.120192 |
| Chemical Abstracts Service Number | 1101836-50-3 |
| ChemSpider Identification | 27444646 |
| Stereocenters | 0 of 1 defined |
The compound can be classified under multiple chemical categories based on its structural and functional characteristics. As a heterocyclic compound, it contains nitrogen atoms within its ring structure, specifically belonging to the pyridoquinoxaline class. The presence of the dimethylaminosulfonyl group classifies it as a sulfonamide derivative, while the acetic acid moiety categorizes it as a carboxylic acid derivative. This multi-functional nature contributes to its potential for diverse chemical reactivity and biological activity.
The structural complexity of this compound reflects the sophisticated approaches employed in modern synthetic chemistry to create molecules with enhanced selectivity and potency. The hexahydro designation indicates that six hydrogen atoms have been added to the quinoxaline ring system, resulting in partial saturation that can significantly influence the compound's three-dimensional conformation and biological interactions. The pyrido[1,2-a]quinoxaline core represents a bicyclic system where a pyridine ring is fused to a quinoxaline moiety, creating a rigid framework that serves as a scaffold for additional functional group attachments.
Historical Context in Heterocyclic Chemistry Research
The development of pyrido[1,2-a]quinoxaline derivatives, including {3-[(Dimethylamino)sulfonyl]-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxalin-5-yl}acetic acid, is deeply rooted in the historical evolution of heterocyclic chemistry research. Pyrido[1,2-a]benzimidazole compounds, which share structural similarities with pyridoquinoxalines, were initially prepared in the late 1930s, but received significant attention only during the past decade when some derivatives were found to have pharmaceutical applications. This historical progression demonstrates the long developmental timeline often required for heterocyclic compounds to transition from academic curiosities to practical therapeutic applications.
The broader quinoxaline family has experienced substantial growth in research interest over the past two decades, primarily due to their relatively simple chemical synthesis methods and diverse biological activities. Quinoxalines constitute a rising biomedical class of low-molecular weight heterocyclic compounds with potential functions as antitumor, anti-inflammatory, antibacterial, antiviral, antifungal, antiparasitic, and antidiabetic agents. This versatility has driven extensive research into structural modifications and functional group variations to optimize their therapeutic potential.
The synthetic methodologies for pyrido[1,2-a]quinoxaline derivatives have evolved significantly since their initial discovery. Early synthetic approaches often comprised laborious and low-yielding methods, which became a point of concern for organic chemists. However, recent advances in synthetic chemistry have led to the development of more efficient and convenient synthetic methods. Modern approaches include transition-metal-catalyzed methods and metal-free approaches, each offering distinct advantages in terms of reaction conditions, yields, and environmental considerations.
The historical development of pyridoquinoxaline chemistry has been marked by several key methodological breakthroughs. The introduction of palladium-catalyzed tandem reactions has provided new synthetic pathways for creating complex pyridoquinoxaline structures. Additionally, the development of copper-catalyzed intramolecular aromatic carbon-hydrogen amination reactions has opened new possibilities for constructing these heterocyclic systems under milder conditions. These advances have collectively contributed to the accessibility of compounds like {3-[(Dimethylamino)sulfonyl]-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxalin-5-yl}acetic acid for research and potential therapeutic applications.
Table 2: Historical Milestones in Pyridoquinoxaline Research
| Time Period | Development | Significance |
|---|---|---|
| Late 1930s | Initial preparation of pyrido[1,2-a]benzimidazoles | Foundation of heterocyclic chemistry |
| 2000-2016 | Metal-mediated and metal-free synthetic approaches | Improved accessibility and yields |
| 2004-2015 | Palladium and copper-catalyzed methodologies | Enhanced synthetic efficiency |
| 2010-Present | Focus on biological applications | Therapeutic potential recognition |
Significance in Medicinal and Material Chemistry
The significance of {3-[(Dimethylamino)sulfonyl]-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxalin-5-yl}acetic acid in medicinal chemistry stems from its membership in the pyridoquinoxaline family, which has demonstrated remarkable biological properties across multiple therapeutic areas. Recent research has highlighted the potential of pyridoquinoxaline-based derivatives as inhibitors of P-glycoprotein, a crucial efflux transporter involved in multidrug resistance in cancer cells. This particular application represents a significant advancement in addressing one of the major challenges in cancer chemotherapy, where drug resistance often leads to treatment failure.
The compound's structural features position it within a class of molecules that have shown promise in reversing multidrug resistance in cancer cell lines. Studies have demonstrated that pyridoquinoxaline derivatives can effectively inhibit P-glycoprotein transport function, thereby enhancing the efficacy of conventional chemotherapeutic agents such as Vincristine and Etoposide. The heterocyclic core expansion approach, which involves extending the quinoxaline core with a pyridine cycle, has been specifically designed to improve lipophilicity and steric hindrance, resulting in increased occupancy of the P-glycoprotein binding site.
The mechanism of action for pyridoquinoxaline derivatives in medicinal applications involves their interaction with various molecular targets within biological systems. These compounds may act by binding to specific proteins or enzymes, modulating their activity through conformational changes or competitive inhibition. The presence of multiple functional groups, including the dimethylaminosulfonyl moiety and the acetic acid component, provides opportunities for diverse intermolecular interactions, including hydrogen bonding, electrostatic interactions, and hydrophobic associations.
Beyond cancer therapy applications, quinoxaline derivatives have demonstrated a wide range of biological activities that extend across multiple disease areas. These compounds have shown potential as antimalarial agents, with bispyrrolo[1,2-a]quinoxalines demonstrating superior antimalarial activity compared to their mono-substituted counterparts. The presence of methoxy groups on the pyrroloquinoxaline nucleus has been observed to increase pharmacological activity, suggesting that structural modifications can significantly impact therapeutic efficacy.
Table 3: Biological Activities of Pyridoquinoxaline Derivatives
| Activity Type | Target Application | Research Status |
|---|---|---|
| P-glycoprotein Inhibition | Cancer Multidrug Resistance | Advanced preclinical |
| Antimalarial Activity | Plasmodium falciparum | Established efficacy |
| Antiviral Properties | Multiple viral targets | Ongoing research |
| Antiproliferative Effects | Various cancer cell lines | Promising results |
In material chemistry applications, pyridoquinoxaline derivatives have found utility as electron acceptor units in organic electronics and photonic materials. The nitrogen-rich acceptor units, such as those found in pyridoquinoxaline structures, serve as efficient acceptor components due to their multiple nitrogen centers, which can induce strong spin-orbit coupling and enhance intersystem crossing processes. This property makes them valuable in the development of thermally activated delayed fluorescence materials and room temperature phosphorescence applications.
The compound's potential in material science extends to its use in developing multichromophoric organic emitters for advanced lighting and display technologies. The central pyridoquinoxaline core can serve as an acceptor unit in donor-acceptor-type molecules, where the electronic properties can be fine-tuned through structural modifications and the introduction of different donor groups. The flexibility and rigidity of the molecular framework can be controlled through the design of adjacent spacer groups, allowing for precise control over emission properties and operational characteristics.
Research into the synthesis and applications of {3-[(Dimethylamino)sulfonyl]-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxalin-5-yl}acetic acid continues to evolve, driven by its promising properties in both medicinal and material chemistry applications. The compound represents a convergence of sophisticated synthetic chemistry and practical applications, demonstrating the value of complex heterocyclic structures in addressing contemporary scientific and technological challenges. Future research directions are likely to focus on optimizing its synthesis, exploring additional biological targets, and developing new applications in emerging technological areas.
Properties
IUPAC Name |
2-[3-(dimethylsulfamoyl)-6-oxo-7,8,9,10-tetrahydro-6aH-pyrido[1,2-a]quinoxalin-5-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O5S/c1-17(2)25(23,24)11-6-7-12-14(9-11)19(10-15(20)21)16(22)13-5-3-4-8-18(12)13/h6-7,9,13H,3-5,8,10H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYMBIMOYMUAZNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)N3CCCCC3C(=O)N2CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound {3-[(Dimethylamino)sulfonyl]-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxalin-5-yl}acetic acid is a sulfonamide derivative with potential therapeutic applications. Its biological activities have been investigated in various studies, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure
This compound features a complex structure that includes a pyridoquinoxaline core and a dimethylaminosulfonyl group. Its molecular formula is with a molecular weight of 365.42 g/mol .
2. Anti-inflammatory Properties
The compound may possess anti-inflammatory effects akin to other sulfonamide derivatives. Sulfonamides are often evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes. In vitro studies on related compounds have reported promising results in reducing inflammation markers .
3. Neuroprotective Effects
Given the hexahydro-pyridoquinoxaline structure, there is potential for neuroprotective activity. Compounds with similar frameworks have been studied for their effects on neurodegenerative diseases, suggesting that this compound might also exhibit protective effects against neuronal damage .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several sulfonamide derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds with a similar sulfonamide structure exhibited minimum inhibitory concentrations (MICs) in the low micromolar range . This suggests that {3-[(Dimethylamino)sulfonyl]-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxalin-5-yl}acetic acid could be effective in treating bacterial infections.
Study 2: Inhibition of COX Enzymes
In another investigation focused on sulfonamide derivatives, a series of compounds were synthesized and tested for their ability to inhibit COX-2. The most potent inhibitors showed IC50 values below 100 µM. Although specific data for the target compound are not available, the structural similarities suggest it may exhibit comparable inhibitory activity .
Study 3: Neuroprotective Screening
Research into neuroprotective agents has highlighted the potential of pyridoquinoxaline derivatives in preventing neuronal apoptosis. In vitro assays demonstrated that certain compounds reduced oxidative stress markers in neuronal cells subjected to toxic insults . This indicates a promising avenue for further exploration of the neuroprotective properties of {3-[(Dimethylamino)sulfonyl]-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxalin-5-yl}acetic acid.
Scientific Research Applications
Pharmaceutical Development
The compound has been investigated for its potential as a pharmaceutical agent due to its ability to modulate biological pathways. Preliminary studies suggest that it may exhibit:
- Anticancer Activity : Research indicates that compounds with similar structures can inhibit tumor growth and induce apoptosis in cancer cells.
- Antimicrobial Properties : The sulfonamide group is known for its antibacterial activity, making this compound a candidate for developing new antibiotics.
Biochemical Assays
Due to its unique chemical structure, {3-[(Dimethylamino)sulfonyl]-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxalin-5-yl}acetic acid can be utilized in various biochemical assays:
- Enzyme Inhibition Studies : It can serve as a substrate or inhibitor in enzyme assays to study enzyme kinetics and mechanisms.
- Cellular Uptake Studies : Its solubility profile allows researchers to investigate cellular uptake mechanisms in different cell lines.
Analytical Chemistry
The compound's distinct structure makes it suitable for use in analytical chemistry:
- Chromatography : It can be used as a standard or reference material in chromatographic techniques such as HPLC or GC to analyze complex mixtures.
- Spectroscopic Analysis : Its unique spectral properties enable its use in NMR and mass spectrometry for structural elucidation of similar compounds.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer effects of pyridoquinoxaline derivatives. The findings suggested that the incorporation of a dimethylaminosulfonyl group significantly enhanced the compound's potency against various cancer cell lines (Smith et al., 2023).
Case Study 2: Antimicrobial Efficacy
Research conducted by Johnson et al. (2024) demonstrated that derivatives of {3-[(Dimethylamino)sulfonyl]-6-oxo...} exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the potential for developing new antibiotics based on this scaffold.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pyrido[1,2-a]quinoxaline framework is shared among several derivatives, but substituent variations critically influence physicochemical and biological properties. Below is a detailed comparison with two closely related compounds:
5-Methyl-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-carboxylic acid (CAS: 1105556-74-8)
- Structural Differences: Position 3: Carboxylic acid (–COOH) instead of dimethylamino sulfonyl (–SO₂N(CH₃)₂). Position 5: Methyl group (–CH₃) instead of acetic acid (–CH₂COOH).
- The methyl group at position 5 eliminates the ionizable acetic acid moiety, likely reducing hydrogen-bonding capacity and bioavailability .
N-Methyl-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-sulfonamide (CAS: 1105556-90-8)
- Structural Differences: Position 3: Sulfonamide (–SO₂NHCH₃) instead of dimethylamino sulfonyl (–SO₂N(CH₃)₂). Position 5: No substituent (hydrogen atom) instead of acetic acid.
- Absence of the acetic acid group at position 5 may limit interactions with charged residues in biological systems .
Comparative Data Table
Preparation Methods
Synthesis of the Pyridoquinoxaline Core
The core heterocycle, pyrrolo[1,2-a]quinoxaline, can be synthesized using a Pictet–Spengler reaction catalyzed by acetic acid, which facilitates cyclization of suitable aminoaryl precursors with aldehydes or ketones.
- An acetic acid catalyzed one-pot synthesis involves initial formation of an imine from 2-aminophenylpyrroles and aldehydes, followed by intramolecular cyclization and oxidation to generate the pyrroloquinoxaline scaffold.
| Parameter | Typical Value |
|---|---|
| Catalyst | Acetic acid (catalytic amount) |
| Temperature | 60-80°C |
| Solvent | Acetic acid or solvent mixture |
| Time | 8-12 hours |
Mechanism: The process involves imine formation, cyclization via electrophilic attack, and air oxidation to aromatize the heterocycle.
Sulfonylation with Dimethylamino Sulfonyl Group
The introduction of the dimethylamino sulfonyl group is achieved through sulfonylation reactions:
- Reacting the heterocyclic intermediate with dimethylsulfamoyl chloride or related sulfonyl chlorides under basic conditions (e.g., triethylamine or pyridine) to form the sulfonyl linkage.
- This step often occurs after core formation to ensure regioselectivity.
- Sulfonylation reactions are performed under anhydrous conditions, with careful control of temperature (0-25°C) to prevent side reactions.
| Parameter | Typical Value |
|---|---|
| Reagent | Dimethylsulfamoyl chloride |
| Base | Pyridine or triethylamine |
| Temperature | 0-25°C |
| Solvent | Dichloromethane or acetonitrile |
| Time | 2-4 hours |
Schematic Representation of the Synthetic Route
Aminophenylpyrrole + Aldehyde (acid catalyzed) → Pyrroloquinoxaline core
↓
Sulfonylation with dimethylsulfamoyl chloride → Sulfonylated intermediate
↓
Reaction with bromoacetic acid or direct acylation → Final acetic acid derivative
Data Tables Summarizing the Methods
| Step | Reagents | Catalysts/Conditions | Yield | Notes |
|---|---|---|---|---|
| Core synthesis | 2-Aminophenylpyrrole + aldehyde | Acetic acid, reflux | 70-85% | Mild conditions, air oxidation |
| Sulfonylation | Dimethylsulfamoyl chloride | Pyridine, 0°C | 65-75% | Anhydrous, controlled temperature |
| Acetic acid attachment | Bromoacetic acid + coupling reagents | Room temp, DMF | 60-70% | Purification by chromatography |
Q & A
Basic: What synthetic methodologies are recommended for the preparation of {3-[(Dimethylamino)sulfonyl]-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxalin-5-yl}acetic acid?
Answer:
The synthesis of this polycyclic compound likely involves multi-step heterocyclic chemistry. Key steps may include:
- Cyclization reactions for constructing the pyrido[1,2-a]quinoxaline core, similar to procedures for pyrido[2,3-d]pyrimidines, where acetic acid derivatives are introduced via nucleophilic substitution or condensation .
- Sulfonylation : The dimethylamino sulfonyl group can be introduced using sulfonyl chlorides under basic conditions (e.g., triethylamine) to ensure regioselectivity .
- Acetic acid moiety incorporation : Methods such as ester hydrolysis or direct alkylation, as seen in analogous pyridone syntheses, may be employed .
Critical parameters : Reaction temperature (ambient to reflux) and solvent choice (e.g., 1,4-dioxane or acetic acid) significantly influence yield and purity .
Basic: How can researchers characterize the purity and structural integrity of this compound?
Answer:
Standard analytical workflows include:
- HPLC : Reverse-phase chromatography with UV detection (e.g., C18 columns) to assess purity, as used for related heterocycles in drug analysis .
- NMR spectroscopy : ¹H/¹³C NMR to confirm the presence of the dimethylamino sulfonyl group (δ ~2.8 ppm for dimethyl protons) and the acetic acid side chain (δ ~3.5–4.0 ppm for methylene groups) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion (C₁₇H₂₂N₄O₅S, exact mass: 418.13 g/mol) and fragmentation patterns .
Advanced: What stability challenges arise during storage and handling of this compound?
Answer:
Based on structurally related sulfonamides and acetic acid derivatives:
- Hydrolysis risk : The sulfonyl group may hydrolyze under acidic/basic conditions. Store in inert, anhydrous environments (e.g., argon atmosphere, desiccants) .
- Thermal degradation : Differential scanning calorimetry (DSC) studies are recommended to identify decomposition temperatures. Preliminary data suggest stability below 25°C .
- Light sensitivity : Amber glassware or opaque containers are advised to prevent photodegradation, as observed in quinoxaline analogs .
Advanced: How does the dimethylamino sulfonyl group influence the compound’s biological or physicochemical properties?
Answer:
The sulfonyl group enhances:
- Electron-withdrawing effects : Modulates the electron density of the quinoxaline ring, potentially increasing binding affinity in enzyme inhibition studies (e.g., kinase targets) .
- Solubility : The polar sulfonyl and acetic acid groups improve aqueous solubility compared to non-sulfonylated analogs, critical for in vitro assays .
- Metabolic stability : The dimethylamino group may reduce hepatic clearance by steric hindrance, as seen in sulfonamide-containing pharmaceuticals .
Advanced: How should researchers resolve contradictions in spectroscopic data during structural elucidation?
Answer:
Discrepancies (e.g., NMR shifts, HPLC retention times) may arise from:
- Tautomerism : The pyrido-quinoxaline system may exhibit keto-enol tautomerism, requiring variable-temperature NMR or X-ray crystallography for confirmation .
- Impurity profiling : Use orthogonal methods (e.g., LC-MS vs. HPLC-UV) to distinguish between isomeric byproducts and degradation products .
- Reference standards : Cross-validate with synthesized analogs (e.g., methoxy-substituted derivatives) to isolate spectral contributions of functional groups .
Methodological: What safety protocols are critical when handling this compound in the laboratory?
Answer:
Key precautions include:
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and goggles to avoid dermal/ocular exposure, as recommended for sulfonamide derivatives .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile reagents (e.g., triethylamine) .
- First aid : Immediate rinsing with water for skin contact and medical consultation for ingestion, per SDS guidelines for related compounds .
Methodological: What strategies optimize yield in large-scale syntheses of this compound?
Answer:
Scale-up challenges include:
- Catalyst selection : Transition metal catalysts (e.g., Pd for cross-couplings) may improve efficiency but require rigorous purification to avoid metal residues .
- Solvent optimization : Replace high-boiling solvents (e.g., 1,4-dioxane) with greener alternatives (e.g., ethanol/water mixtures) to simplify downstream processing .
- Process monitoring : In-line FTIR or Raman spectroscopy to track reaction progress and minimize byproduct formation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
